N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a bicyclic sulfone-containing heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural attributes include:
Properties
Molecular Formula |
C21H22N2O4S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(4-phenoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C21H22N2O4S2/c1-14(2)20(24)22-21-23(18-12-29(25,26)13-19(18)28-21)15-8-10-17(11-9-15)27-16-6-4-3-5-7-16/h3-11,14,18-19H,12-13H2,1-2H3 |
InChI Key |
UWBZXVYDKZKMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps. The key steps include the formation of the tetrahydrothieno[3,4-d][1,3]thiazole ring and the subsequent functionalization to introduce the phenoxyphenyl and methylpropanamide groups. Common reagents used in these reactions include aryl halides, thiourea, and various catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazole ring.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenoxyphenyl ring.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of thiazole and thieno structures along with a phenoxyphenyl group. This structural arrangement is believed to enhance its biological activity and chemical reactivity. The synthesis typically involves multi-step organic synthesis techniques that require careful optimization to achieve high yields and purity of the final product.
Synthesis Overview
- Formation of Thiazole Ring : The compound can be synthesized by reacting appropriate thioketones with halogenated compounds under basic conditions.
- Cyclization : Subsequent cyclization reactions lead to the formation of the thieno structure.
- Final Modifications : Additional steps involve the introduction of substituents like phenoxy groups to enhance pharmacological properties.
Research indicates that compounds with similar frameworks have been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The specific biological activities associated with N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide are summarized below.
Antimicrobial Activity
Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. The presence of the 5,5-dioxido moiety may enhance this activity by facilitating interactions with bacterial cell membranes .
Anticancer Potential
The compound has shown promise in cytotoxicity assays against various cancer cell lines. For instance, it has been evaluated against HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cell lines using the National Cancer Institute's sulforhodamine B assay. Results indicate that modifications to the structure can lead to improved efficacy in inhibiting cancer cell proliferation .
Anti-inflammatory Effects
Preliminary studies suggest that similar thiazole derivatives possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. This is attributed to their ability to modulate inflammatory pathways at the molecular level.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of thiazole derivatives for their antimicrobial activity. The results indicated that compounds closely related to this compound exhibited better activity against Bacillus species compared to standard antibiotics. This suggests a potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Activity
In another investigation, a library of thiazole-based compounds was screened for cytotoxicity against various cancer cell lines. The study highlighted that certain modifications led to enhanced activity against MCF7 cells, indicating that structural variations significantly impact biological efficacy .
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights structural similarities and differences with compounds from the evidence:
| Compound Name / ID | Core Structure | Key Substituents | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Tetrahydrothieno[3,4-d]thiazole | 4-Phenoxyphenyl, 2-methylpropanamide | Sulfone, amide | ~439.5 (estimated) |
| 2-(4,5-Dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (20) | 1,3,4-Thiadiazole | Phenyl, phenol | Imine, hydroxyl | 269.32 |
| 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) | Thiazole | Chlorophenyl, dimethylphenyl, hydrazide | Amine, hydrazide | ~428.9 (estimated) |
| (Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)thiazol-5-yl)pyridin-2-yl)propanamide (29) | Thiadiazocine-thiazole hybrid | Fluorophenyl, pyridinyl | Amide, nitro | ~624.7 (estimated) |
Key Observations :
- Core Rigidity: The target’s bicyclic system offers conformational rigidity compared to monocyclic thiadiazoles (e.g., compound 20), which may enhance binding specificity .
- Substituent Effects: The 4-phenoxyphenyl group in the target contrasts with electron-withdrawing groups (e.g., chloro in 9f , nitro in 29 ), suggesting divergent electronic profiles and reactivity.
- Functional Group Diversity : The amide in the target and compound 29 supports hydrogen bonding, whereas hydroxyl groups in compound 20 may improve aqueous solubility.
Physicochemical and Spectral Properties
Biological Activity
N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. The compound is characterized by a thiazole and thieno ring system, which may impart various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 428.5 g/mol. The compound features a phenoxyphenyl group that enhances its potential biological activity and a 5,5-dioxido moiety that suggests interesting chemical reactivity in biological systems.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O4S2 |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | PPKUJTPEJZWDCA-UHFFFAOYSA-N |
Biological Activity
Research indicates that compounds with similar frameworks exhibit various pharmacological effects, including antimicrobial, antiviral, and anticancer activities. The biological activity of this compound is likely influenced by its structural features.
Antiviral Activity
Preliminary studies suggest that this compound may inhibit viral replication. For instance, compounds structurally related to thiazole derivatives have shown activity against HIV by inhibiting reverse transcriptase (RT) . Further investigations are warranted to explore the specific interactions between this compound and viral enzymes.
Antimicrobial Activity
Compounds containing thiazole rings have been documented to possess antimicrobial properties. Research into related compounds has shown effectiveness against various bacterial strains . The exact mechanisms by which this compound exerts its antimicrobial effects remain to be elucidated.
The mechanism of action of this compound involves interactions with specific molecular targets. It may modulate the activity of enzymes or receptors involved in cellular signaling pathways and oxidative stress responses .
Case Studies and Research Findings
Several studies have examined the biological activity of similar compounds:
- Antiviral Efficacy : A study demonstrated that thiazole derivatives could inhibit HIV replication at low concentrations while exhibiting minimal cytotoxicity .
- Antimicrobial Properties : Research on thiazole-containing compounds revealed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Pharmacological Profiles : Comparative studies with benzodiazepines indicated that certain derivatives showed enhanced toxicity but limited tranquilizing effects . This suggests a need for careful evaluation of the therapeutic index for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
